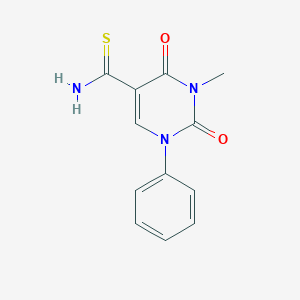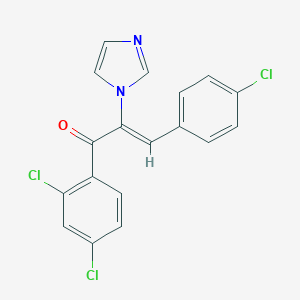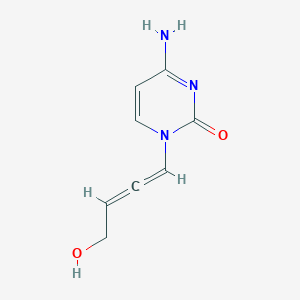
Nlaalp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlaalp is a naturally occurring compound that has been the focus of scientific research due to its potential therapeutic applications. It is a type of alkaloid that is found in various plants and has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Nlaalp is not fully understood, but it is believed to work by modulating various signaling pathways in the body. Nlaalp has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been shown to increase the production of antioxidant enzymes, which help to reduce oxidative stress in the body.
Biochemical and Physiological Effects:
Nlaalp has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to reduce oxidative stress in the body. It has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Nlaalp has been shown to have a protective effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nlaalp in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. Another advantage is that it has been shown to have a number of potential therapeutic applications, which makes it an interesting compound to study. One limitation of using Nlaalp in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of future directions for the study of Nlaalp. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific pathways. Additionally, more research is needed to understand the long-term effects of Nlaalp and its potential side effects.
Métodos De Síntesis
Nlaalp is a naturally occurring compound that is found in various plants, including the Nelumbo nucifera, also known as the sacred lotus. The synthesis of Nlaalp involves the extraction of the compound from the plant material. The extraction process involves the use of solvents such as ethanol or methanol, which are used to dissolve the compound. The extracted compound is then purified using various chromatography techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
Nlaalp has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. Nlaalp has been shown to have a protective effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
116764-29-5 |
|---|---|
Nombre del producto |
Nlaalp |
Fórmula molecular |
C53H81N13O8 |
Peso molecular |
1028.3 g/mol |
Nombre IUPAC |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-2-[[(4S,7R,7aS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-amino-4-methylpentanamide |
InChI |
InChI=1S/C53H81N13O8/c1-29(2)24-34(54)45(68)62-36(12-8-21-59-50(55)56)46(69)63-37(13-9-22-60-51(57)58)47(70)64-38(25-30(3)4)48(71)65-49(72)39(26-31-10-6-5-7-11-31)61-35-18-19-53(73)41-27-33-16-17-40(67)43-42(33)52(53,44(35)74-43)20-23-66(41)28-32-14-15-32/h5-7,10-11,16-17,29-30,32,34-39,41,44,61,67,73H,8-9,12-15,18-28,54H2,1-4H3,(H,62,68)(H,63,69)(H,64,70)(H4,55,56,59)(H4,57,58,60)(H,65,71,72)/t34-,35-,36-,37-,38-,39-,41+,44-,52?,53?/m1/s1 |
Clave InChI |
IUGYARVREPTROV-DZNALWESSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC(C)C)C(=O)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H]2CCC3([C@@H]4CC5=C6C3([C@@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
Sinónimos |
N(beta)-(Leu-Arg-Arg-Leu-Phe)-naltrexamine naltrexamine, N(beta)-(Leu-Arg-Arg-Leu-Phe)- naltrexamine, N(beta)-(leucyl-argininyl-arginyl-leucyl-phenylalanine)- NLAALP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




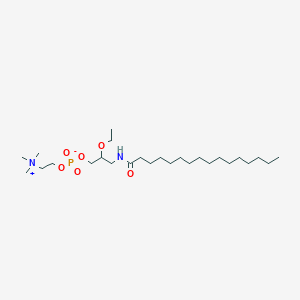

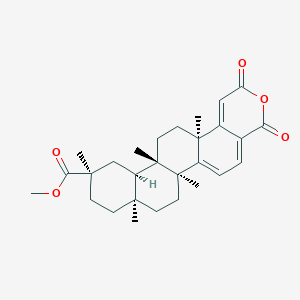
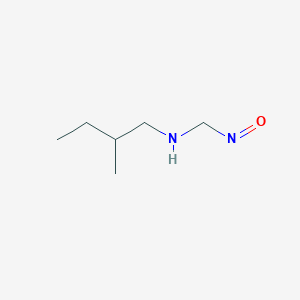
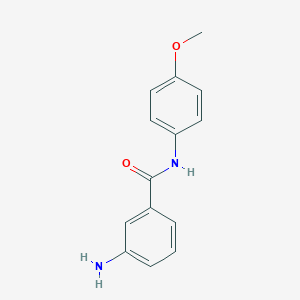

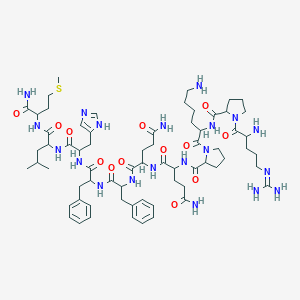
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

